molecular formula C13H11N B2462197 N-propargylnaphtylamine CAS No. 18542-47-7

N-propargylnaphtylamine

Cat. No.: B2462197
CAS No.: 18542-47-7
M. Wt: 181.238
InChI Key: FXKHLKIXEAWBFQ-UHFFFAOYSA-N
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Description

N-propargylnaphtylamine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a propargyl group (-C≡C-CH₂) attached to a naphthylamine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

N-propargylnaphtylamine, also known as N-prop-2-ynylnaphthalen-1-amine, is a propargylamine derivative . Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound, like other propargylamine derivatives, acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin .

Biochemical Pathways

The inhibition of MAO-B leads to an increase in the levels of monoamines in the brain . This can have various effects on the biochemical pathways in the brain, particularly those involving neurotransmission. For instance, increased levels of dopamine can enhance the activity of the dopaminergic pathways, which are involved in the regulation of movement and mood .

Pharmacokinetics

Similar propargylamine derivatives like rasagiline and selegiline are well-absorbed orally and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of MAO-B by this compound can lead to increased levels of monoamines in the brain. This can result in various molecular and cellular effects, such as enhanced neurotransmission and potential neuroprotective effects . For instance, rasagiline, a propargylamine derivative, has been found to prevent apoptosis (cell death) by reducing oxidative stress and stabilizing mitochondrial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propargylnaphtylamine can be synthesized through several methods, including:

    A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst.

    KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine.

Industrial Production Methods: Industrial production of this compound often employs solvent-free synthesis techniques to minimize environmental impact. Catalysts such as copper or zinc are used to facilitate the reaction, and the process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-propargylnaphtylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-prop-2-ynylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHLKIXEAWBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18542-47-7
Record name N-(prop-2-yn-1-yl)naphthalen-1-amine
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